2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine
Overview
Description
2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine is a heterocyclic compound with the molecular formula C₁₁H₈ClNOS and a molecular weight of 237.71 g/mol. This compound is extensively used in scientific research and industry due to its diverse properties.
Preparation Methods
The synthesis of 2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine involves several steps. One common method starts with 2-amino-5-methylpyridine, which undergoes a diazotization reaction to form 2-chloro-5-methylpyridine . The reaction conditions typically involve the use of nitrosyl chloride prepared from sulfoxide chloride, water, and nitric acid at 15-20°C, with 37% hydrochloric acid as the optimal condition . The conversion rate is 100%, and the yield can reach up to 95% .
Industrial production methods often involve the chlorination of 3-methylpyridine using chlorine gas in the presence of a catalyst . This process is conducted under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the specific biological or chemical system being studied. Generally, it can act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine can be compared with other similar compounds, such as:
2-Chloro-5-(chloromethyl)pyridine: Used in the synthesis of pharmaceutical compounds.
2-Chloro-5-methylpyridine: An intermediate in the production of various chemicals.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of herbicides.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3-methylthiophen-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-7-4-5-15-11(7)10(14)8-2-3-9(12)13-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCFGZGCRKBNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641787 | |
Record name | (6-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-82-9 | |
Record name | (6-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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